molecular formula C6H2Br3F B3133544 1,3,5-Tribromo-2-fluorobenzene CAS No. 3925-78-8

1,3,5-Tribromo-2-fluorobenzene

Cat. No.: B3133544
CAS No.: 3925-78-8
M. Wt: 332.79 g/mol
InChI Key: CRHDGBZNQSKBRS-UHFFFAOYSA-N
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Description

1,3,5-Tribromo-2-fluorobenzene is an organic compound with the molecular formula C6H2Br3F. It is a derivative of benzene, where three bromine atoms and one fluorine atom are substituted at the 1, 3, 5, and 2 positions, respectively. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,5-Tribromo-2-fluorobenzene can be synthesized through several methods. One common method involves the bromination of 2-fluorobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of more efficient and scalable methods. One such method includes the use of 95% ethanol and benzene, followed by the addition of 2,4,6-tribromobenzene. The mixture is heated, and concentrated sulfuric acid is gradually added. Sodium nitrite is then added in batches, and the reaction is maintained at a temperature of 50-60°C. The product is obtained through cooling, crystallization, and filtration .

Chemical Reactions Analysis

Types of Reactions: 1,3,5-Tribromo-2-fluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Reduction Reactions: The compound can be reduced to form 1,3,5-tribromo-2-fluorocyclohexane using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding quinones.

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions can be used for oxidation reactions.

Major Products Formed:

    Substitution: Formation of compounds like 1,3,5-trimethoxy-2-fluorobenzene.

    Reduction: Formation of 1,3,5-tribromo-2-fluorocyclohexane.

    Oxidation: Formation of 1,3,5-tribromo-2-fluoroquinone.

Scientific Research Applications

1,3,5-Tribromo-2-fluorobenzene is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the study of halogenated aromatic compounds.

    Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.

    Medicine: It is employed in the synthesis of potential drug candidates and active pharmaceutical ingredients.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,3,5-tribromo-2-fluorobenzene involves its interaction with various molecular targets. The bromine atoms and the fluorine atom on the benzene ring influence the compound’s reactivity and its ability to participate in electrophilic and nucleophilic reactions. The presence of these halogens can also affect the compound’s electronic properties, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Uniqueness: 1,3,5-Tribromo-2-fluorobenzene is unique due to the presence of both bromine and fluorine atoms on the benzene ring. This combination of halogens imparts distinct electronic and steric effects, making the compound valuable in various synthetic and research applications.

Properties

IUPAC Name

1,3,5-tribromo-2-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br3F/c7-3-1-4(8)6(10)5(9)2-3/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHDGBZNQSKBRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)F)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br3F
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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